2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-methyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the intermediate. This intermediate is subsequently condensed with hydrazine derivatives under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the imine group would produce the corresponding amine.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate
- 2-(2-amino-phenyl)benzimidazole
- 1-(1-methyl-1H-benzimidazol-2-yl)ethanone
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole moiety with a hydrazide group linked through a sulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13-6-5-7-14(10-13)11-19-21-17(23)12-24-18-20-15-8-3-4-9-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
InChI Key |
LTPBXWLDJYPIPS-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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